molecular formula C11H8BrNO B15222392 3-Bromo-6-phenylpyridin-2(1H)-one

3-Bromo-6-phenylpyridin-2(1H)-one

Cat. No.: B15222392
M. Wt: 250.09 g/mol
InChI Key: NVXBAYDTBNELEU-UHFFFAOYSA-N
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Description

3-Bromo-6-phenylpyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines. These compounds are characterized by the presence of a bromine atom attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom. The phenyl group attached to the pyridine ring adds to the compound’s complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-phenylpyridin-2(1H)-one typically involves the bromination of 6-phenylpyridin-2(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-phenylpyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The bromine atom and phenyl group could play crucial roles in binding to molecular targets and modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-phenylpyridine: Lacks the carbonyl group present in 3-Bromo-6-phenylpyridin-2(1H)-one.

    6-Phenylpyridin-2(1H)-one: Does not have the bromine atom.

    3-Chloro-6-phenylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a phenyl group on the pyridinone ring

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

3-bromo-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H8BrNO/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

NVXBAYDTBNELEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)Br

Origin of Product

United States

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